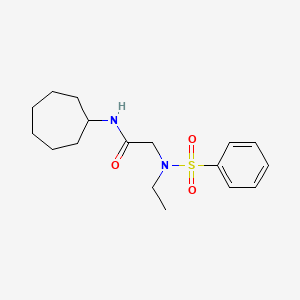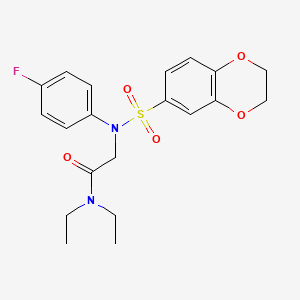![molecular formula C21H21N3O4S B5106661 (E)-N'-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE](/img/structure/B5106661.png)
(E)-N'-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrrolidinone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the benzodioxole or pyrrolidinone rings to introduce new substituents.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, (E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE is investigated for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes can be harnessed for therapeutic purposes.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy in treating various diseases, its mechanism of action, and its safety profile.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the context, such as therapeutic applications or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE include other benzodioxole derivatives, pyrrolidinone compounds, and methanimidamide analogs.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.
Eigenschaften
IUPAC Name |
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-22-21(23-12-14-8-9-16-17(10-14)28-13-27-16)29-18-11-19(25)24(20(18)26)15-6-4-3-5-7-15/h3-10,18H,2,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQQLHIKOGCXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106578.png)
![2-[[5-(ethylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5106581.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![5-(4-METHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE](/img/structure/B5106588.png)

![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5106600.png)


![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide](/img/structure/B5106628.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B5106630.png)
![7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5106636.png)
![2,6-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5106639.png)
![2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B5106642.png)

